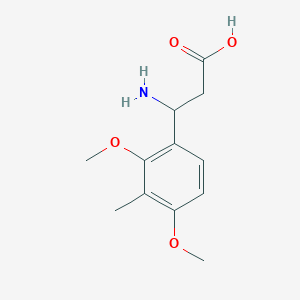
3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids. This compound features an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a propionic acid side chain. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid typically involves multi-step organic synthesis techniques. One possible route could involve the following steps:
Starting Material: Begin with 2,4-methoxy-3-methyl-benzaldehyde.
Aldol Condensation: React the benzaldehyde with a suitable amino acid precursor under basic conditions to form an intermediate.
Reduction: Reduce the intermediate to introduce the amino group.
Final Steps: Introduce the propionic acid side chain through appropriate reactions such as esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids, while substitution could introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid would depend on its specific interactions with biological targets. Generally, such compounds can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-phenyl-propionic acid: Lacks the methoxy and methyl groups.
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid: Contains an additional methoxy group.
3-Amino-3-(3-methyl-phenyl)-propionic acid: Lacks the methoxy group.
Uniqueness
3-Amino-3-(2,4-methoxy-3-methyl-phenyl)-propionic acid is unique due to the specific arrangement of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H17NO4 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
3-amino-3-(2,4-dimethoxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-7-10(16-2)5-4-8(12(7)17-3)9(13)6-11(14)15/h4-5,9H,6,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
ZSSZTKLDNSWOOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1OC)C(CC(=O)O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


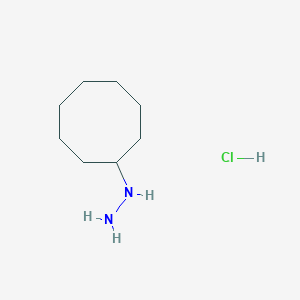


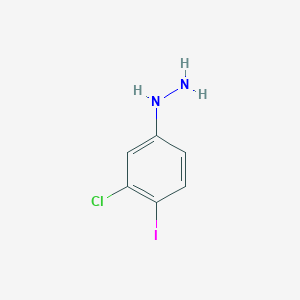


![2-{Hydroxy[(3-hydroxypropyl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B12438367.png)
![[2-[(2S,4R,8S,11S,12R)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12438370.png)
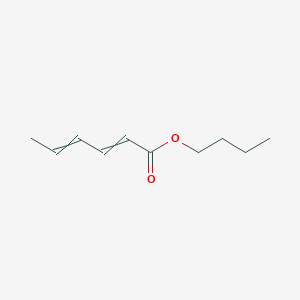
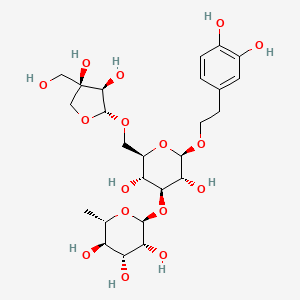

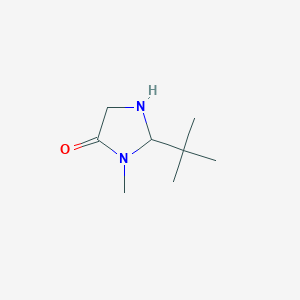
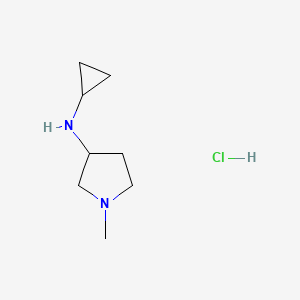
![Sodium 6-{7-[5-ethyl-5-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl}-2-hydroxy-3-methylbenzoate](/img/structure/B12438404.png)
